![molecular formula C9H11N3O2S B595583 N-Boc-2-Amino-4-cyanothiazole CAS No. 1210278-19-5](/img/structure/B595583.png)
N-Boc-2-Amino-4-cyanothiazole
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Overview
Description
N-Boc-2-Amino-4-cyanothiazole is a chemical compound with the molecular formula C9H11N3O2S . It has a molecular weight of 225.27 . It is a solid substance .
Synthesis Analysis
The synthesis of N-Boc-2-Amino-4-cyanothiazole and similar compounds has been reported in several studies . For instance, one method involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .Molecular Structure Analysis
The InChI code for N-Boc-2-Amino-4-cyanothiazole is 1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,1-3H3,(H,11,12,13) . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
The N-Boc group in N-Boc-2-Amino-4-cyanothiazole can be deprotected using various methods . One such method involves the use of oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
N-Boc-2-Amino-4-cyanothiazole is a solid substance . It has a molecular weight of 225.27 and a molecular formula of C9H11N3O2S .Scientific Research Applications
Protection of Amines
N-Boc-2-Amino-4-cyanothiazole is used in the protection of amines, amino acids, and peptides under heterogeneous conditions . The N-Boc protection is chemoselective and efficient, and it can be applied to various structurally diverse amines, amino acids, and peptides .
Peptide Synthesis
The compound plays a crucial role in peptide synthesis. The N-Boc derivatives of amino groups in amino acids are an important strategy in peptide synthesis as they can be easily converted into free amines . This is particularly useful in Merrifield solid-phase peptide synthesis .
Resistance to Racemization
N-Boc-2-Amino-4-cyanothiazole is resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions . This is a significant advantage in the synthesis of complex molecules.
Ultrasound Irradiation
The compound has been used in a simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation . This approach achieved selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .
Green Chemistry
N-Boc-2-Amino-4-cyanothiazole is used in green chemistry, specifically in the N-Boc protection of amines . The process is environmentally friendly, requiring mild conditions, inexpensive and easily available reagents, and no auxiliary substances .
Synthesis of Key Intermediates
The compound is used in the synthesis of key intermediates of natural products. For example, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of the natural product Biotin, was synthesized from L-cystine in an overall yield of 54% through three steps .
Mechanism of Action
Safety and Hazards
Future Directions
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as N-Boc-2-Amino-4-cyanothiazole, which could decrease drug resistance and reduce unpleasant side effects, is desirable .
properties
IUPAC Name |
tert-butyl N-(4-cyano-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,1-3H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIFXFYMOYDWHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672082 |
Source
|
Record name | tert-Butyl (4-cyano-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-Amino-4-cyanothiazole | |
CAS RN |
1210278-19-5 |
Source
|
Record name | tert-Butyl (4-cyano-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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